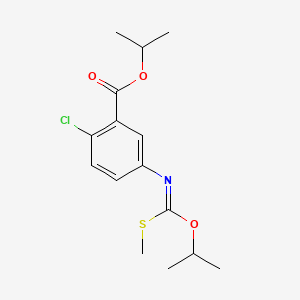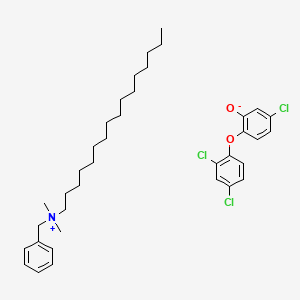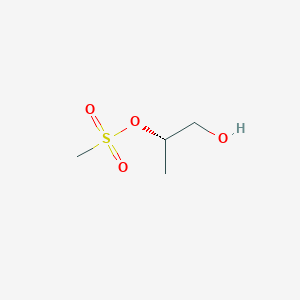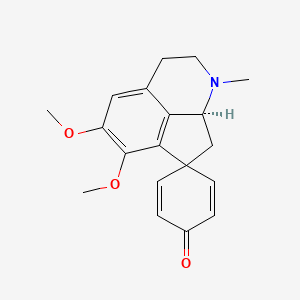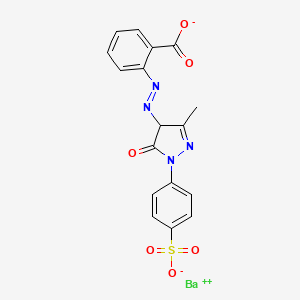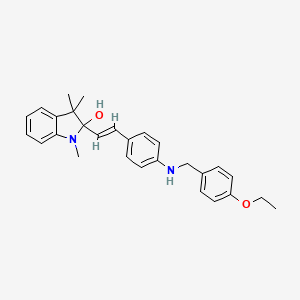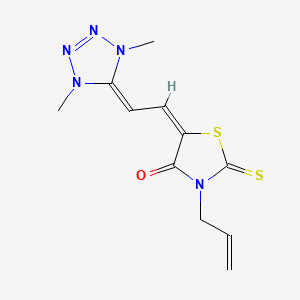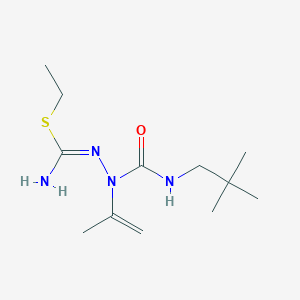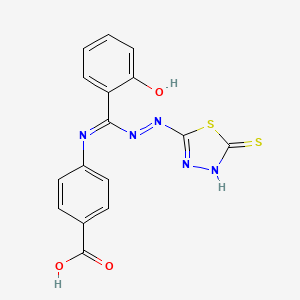
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione is a complex organic compound with a unique structure that combines elements of indene and cyclopentanedione
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene moiety, followed by the introduction of the methoxy group and the cyclopentanedione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure consistency and efficiency on a larger scale. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
- 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Uniqueness
Compared to similar compounds, 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has a unique combination of structural features that may confer distinct chemical and biological properties. Its cyclopentanedione ring, in particular, sets it apart from other indene derivatives, potentially leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
14789-51-6 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
2-[(2Z)-2-(5-methoxy-2,3-dihydroinden-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C18H20O3/c1-18(16(19)7-8-17(18)20)10-9-12-3-4-13-11-14(21-2)5-6-15(12)13/h5-6,9,11H,3-4,7-8,10H2,1-2H3/b12-9- |
InChI-Schlüssel |
ZSMTXUISYQDZIB-XFXZXTDPSA-N |
Isomerische SMILES |
CC1(C(=O)CCC1=O)C/C=C\2/CCC3=C2C=CC(=C3)OC |
Kanonische SMILES |
CC1(C(=O)CCC1=O)CC=C2CCC3=C2C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


